molecular formula C10H16N2O B13536814 (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine

(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B13536814
M. Wt: 180.25 g/mol
InChI Key: ITUZJYCSZGBDEE-UHFFFAOYSA-N
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Description

(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a cyclohexyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The subsequent introduction of the methanamine group can be achieved through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted methanamine derivatives.

Scientific Research Applications

(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or activation of specific biological pathways . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties compared to its cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for specific applications where other oxazole derivatives may not be as effective.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2-cyclohexyl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C10H16N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2

InChI Key

ITUZJYCSZGBDEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CO2)CN

Origin of Product

United States

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